Product packaging for 2-Cyclohexylidenebutanenitrile(Cat. No.:CAS No. 53153-77-8)

2-Cyclohexylidenebutanenitrile

Cat. No.: B1346493
CAS No.: 53153-77-8
M. Wt: 149.23 g/mol
InChI Key: RGXRNOLFMAWCHZ-UHFFFAOYSA-N
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Description

2-Cyclohexylidenebutanenitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. The nitrile functional group is a key motif in pharmaceutical development, often used to enhance binding affinity, improve metabolic stability, and optimize the pharmacokinetic profiles of lead compounds . Researchers value nitriles for their ability to engage in hydrogen bonding and dipole interactions with biological targets, serving as versatile intermediates or pharmacophores in drug discovery campaigns . As a building block, this compound could be utilized in the synthesis of more complex molecules for biological evaluation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard information. Note: Specific data on the applications, mechanism of action, and research value of this compound is not available in public scientific literature. The information provided describes the general utility of nitrile-containing compounds in a research context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1346493 2-Cyclohexylidenebutanenitrile CAS No. 53153-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRNOLFMAWCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303873
Record name 2-cyclohexylidenebutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53153-77-8
Record name NSC163147
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Cyclohexylidenebutanenitrile and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 2-Cyclohexylidenebutanenitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, this process involves strategically breaking bonds to identify plausible precursors and corresponding forward reactions. bham.ac.uk

Primary Disconnections Targeting the Nitrile Functionality

One retrosynthetic approach involves transformations of the nitrile group itself. Through a process known as Functional Group Interconversion (FGI), the nitrile can be traced back to more fundamental functional groups. ias.ac.inlkouniv.ac.in

FGI to Amide/Carboxylic Acid: The nitrile moiety can be retrosynthetically converted to a primary amide or a carboxylic acid. This suggests a forward synthesis involving the dehydration of a primary amide (e.g., 2-cyclohexylidenebutanamide) using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org

Disconnection to Alkyl Halide: A C-CN bond disconnection points to a precursor alkyl halide and a cyanide source (e.g., sodium or potassium cyanide). However, this approach is less direct for an unsaturated nitrile as it would require subsequent steps to introduce the double bond.

FGI from Aldehyde/Ketone: The nitrile carbon can be envisioned as originating from a carbonyl group. For instance, converting ketones into nitriles with an additional carbon atom can be achieved using reagents like tosylmethyl isocyanide. organic-chemistry.org

While these disconnections are chemically sound, they often involve more steps compared to strategies that form the core carbon skeleton directly.

Secondary Disconnections Involving the Cyclohexylidene Moiety

A more direct and strategically powerful disconnection targets the carbon-carbon double bond of the cyclohexylidene group. bham.ac.ukscitepress.org This approach simplifies the molecule into two key fragments: a carbonyl compound and a C-H acidic nitrile.

C=C Bond Disconnection: Breaking the double bond of this compound leads to two synthons: a cyclohexanone (B45756) electrophile and a butyronitrile (B89842) carbanion. This is the most common and efficient retrosynthetic pathway. lkouniv.ac.inyoutube.com The corresponding forward reaction involves the condensation of cyclohexanone with butyronitrile. This strategy directly forms the desired carbon skeleton and the α,β-unsaturation in a single step. This disconnection is the foundation for several powerful named reactions used to synthesize such compounds. amazonaws.com

Advanced Alkene Formation Strategies in the Context of this compound Synthesis

The disconnection of the C=C bond points toward several robust forward synthetic strategies for olefination.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a highly reliable method for forming alkenes with excellent E-selectivity. wikipedia.orgresearchgate.net The synthesis would involve the reaction of cyclohexanone with a phosphonate-stabilized carbanion derived from diethyl (1-cyanopropyl)phosphonate. The HWE reaction is advantageous due to the high nucleophilicity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The mechanism begins with the deprotonation of the phosphonate ester, followed by nucleophilic attack on the ketone, formation of an oxaphosphetane intermediate, and subsequent decomposition to the alkene. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound (cyclohexanone) with a compound containing an active methylene (B1212753) group (butyronitrile), catalyzed by a weak base, typically an amine like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org The reaction proceeds via nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. wikipedia.org The electron-withdrawing nitrile group is crucial as it facilitates the initial deprotonation of the α-carbon even with a mild base. wikipedia.orgnih.gov

Contemporary Synthetic Routes and Optimized Protocols

Modern synthetic chemistry has refined classic reactions and introduced novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of α,β-unsaturated nitrile synthesis.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers powerful methods for C-C bond formation. While direct olefination reactions like HWE and Knoevenagel are common, transition metal-catalyzed routes provide alternative pathways, especially for constructing complex derivatives.

Ruthenium-Catalyzed α-Olefination: Ruthenium pincer complexes have been shown to catalyze the α-olefination of nitriles with secondary alcohols. acs.orgacs.org In this process, the secondary alcohol (e.g., cyclohexanol) is first oxidized in situ to the corresponding ketone (cyclohexanone), which then undergoes condensation with the nitrile. acs.org This method is notable for producing only hydrogen and water as byproducts. acs.orgacs.org

Palladium-Catalyzed α-Vinylation: Palladium catalysts can be used for the α-vinylation of carbonyl compounds and their derivatives, including nitriles. acs.org This involves coupling a nitrile enolate with a vinyl halide or triflate. While not a direct route from cyclohexanone, it represents a valid strategy for synthesizing analogs from different precursors.

Manganese-Catalyzed Additions: Pincer complexes of earth-abundant metals like manganese have been developed for the activation of nitriles. nih.govrsc.org These catalysts facilitate Michael-type additions of saturated nitriles to unsaturated nitriles under mild, base-free conditions, offering a route to more complex dinitrile structures. nih.gov

Table 1: Overview of Selected Transition Metal-Catalyzed Reactions Relevant to Unsaturated Nitrile Synthesis
Catalyst SystemReaction TypeKey PrecursorsGeneral Applicability
Ruthenium(II) Pincer Complexα-OlefinationNitrile + Secondary AlcoholDirect condensation via in situ ketone formation. acs.org
[Pd(PtBu3)Br]2α-VinylationNitrile + Vinyl Bromide/TriflateCoupling of pre-formed enolates with vinyl electrophiles. acs.org
Manganese-PNP Pincer ComplexMichael AdditionSaturated Nitrile + Unsaturated NitrileSynthesis of glutaronitrile (B146979) derivatives. nih.gov
Palladium/Ionic LiquidCyanationAryl/Vinyl Halide + K4[Fe(CN)6]Introduction of the nitrile group to an unsaturated system. researchgate.net

Organocatalytic Approaches to this compound and Analogs

Organocatalysis avoids the use of metal catalysts, offering a greener and often more cost-effective alternative. The Knoevenagel condensation is the quintessential organocatalytic route to this compound.

The reaction is typically catalyzed by amines, which activate both the carbonyl and the active methylene components. wikipedia.orgyoutube.com The mechanism can proceed through the formation of an enolate from the nitrile and/or the formation of an iminium ion from the ketone, both of which facilitate the key C-C bond-forming step. nih.govyoutube.com Recent advancements have focused on developing more efficient and recyclable catalysts under milder, often solvent-free, conditions. researchgate.netmdpi.comrsc.org

Table 2: Organocatalysts and Conditions for Knoevenagel-type Condensations
CatalystReactantsConditionsKey Advantages
PiperidineAldehyde/Ketone + Active Methylene CompoundEthanol, RefluxClassic, widely used homogeneous catalyst. wikipedia.org
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Aldehyde + Malononitrile (B47326)Solvent-free, Room Temp.High efficiency under mild, solvent-free conditions.
Amino-functionalized MOFsBenzaldehyde + MalononitrileEthanol, Room Temp.Heterogeneous, recyclable catalyst with high activity. nih.gov
Strongly Basic Anion Exchange ResinsAldehyde + Arylmethyl NitrilesContinuous-flowApplicable for continuous manufacturing processes. researchgate.net
Biogenic Carbonates (Ca/Ba)5-HMF Derivatives + Ethyl CyanoacetateSolvent-free, 100 °CGreen, heterogeneous catalyst derived from natural sources. mdpi.com

These organocatalytic methods provide straightforward and efficient access to α,β-unsaturated nitriles, with ongoing research focused on expanding the catalyst scope and improving the environmental compatibility of the reaction. rsc.org

Stereoselective and Asymmetric Synthesis Methodologies for this compound Derivatives

While the direct stereoselective synthesis of this compound itself is not extensively documented, a number of strategies developed for analogous α,β-unsaturated nitriles and substituted cyclohexanes can be applied to achieve stereocontrol in the synthesis of its derivatives. These methodologies are crucial for accessing enantiomerically enriched compounds, which are often required for pharmaceutical and biological applications.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a variety of chiral molecules. Bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, have been successfully employed in the enantioselective 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov This approach could be adapted to the synthesis of chiral this compound derivatives by reacting a suitable nucleophile with a precursor containing the cyclohexylidenebutanenitrile scaffold.

Another promising approach involves the use of chiral auxiliaries. For instance, chiral cyclobutanones bearing a chiral auxiliary have been shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with high enantiomeric excess. wikipedia.org A similar strategy could be envisioned where a chiral auxiliary attached to either the cyclohexanone precursor or the butanenitrile fragment directs the stereochemical outcome of the condensation reaction.

Furthermore, metal-catalyzed asymmetric reactions offer a robust avenue for stereoselective synthesis. Copper-catalyzed hydrocyanation of allenes has been demonstrated to produce β,γ-unsaturated nitriles with excellent regio- and E-selectivity. nih.gov While this method yields a different isomer, it highlights the potential of transition metal catalysis in controlling the stereochemistry of nitrile-containing compounds. Palladium or iridium-catalyzed nucleophilic allylic substitution reactions of enantioenriched cyanohydrin derivatives have also been used to prepare γ-functionalized α,β-unsaturated nitriles diastereoselectively and enantiospecifically. researchgate.net

The stereoselective synthesis of multisubstituted cyclohexanes has been achieved through the reaction of conjugated enynones with malononitrile in the presence of a strong base, leading to the formation of a single diastereomer. figshare.com This demonstrates that the construction of the cyclohexane (B81311) ring itself can be performed with high stereocontrol, which is relevant for the synthesis of derivatives of this compound with substituents on the cyclohexane moiety.

Methodology Key Features Potential Application to this compound Derivatives
OrganocatalysisEnantioselective 1,4-conjugate addition to α,β-unsaturated systems.Asymmetric introduction of substituents at the β-position of the butanenitrile moiety.
Chiral AuxiliariesCovalent attachment of a chiral group to guide the stereochemical outcome.Diastereoselective Knoevenagel condensation or related reactions.
Metal CatalysisHigh regio- and stereoselectivity in various transformations of nitriles.Enantioselective synthesis of precursors or direct functionalization of the scaffold.
Diastereoselective CyclizationFormation of highly substituted rings with defined stereochemistry.Synthesis of cyclohexyl precursors with controlled stereocenters.

Multi-component Reactions and Cascade Sequences for the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) and cascade sequences are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, thereby reducing the number of synthetic steps, purification procedures, and waste generation. nih.gov While no specific MCRs or cascade reactions for the direct synthesis of this compound have been reported, several methodologies for the synthesis of related structures suggest the feasibility of such approaches.

The Knoevenagel condensation, a key reaction for the synthesis of α,β-unsaturated nitriles, can be integrated into cascade sequences. For example, a sequential Knoevenagel condensation/cyclization has been developed for the synthesis of indene (B144670) and benzofulvene derivatives. acgpubs.org A similar strategy could be envisioned where a suitably functionalized cyclohexanone undergoes a Knoevenagel condensation with a nitrile-containing active methylene compound, followed by an in-situ cyclization or other transformation to build a more complex scaffold based on the this compound core.

Manganese-catalyzed addition of saturated nitriles to unsaturated nitriles has been reported, leading to the formation of glutaronitrile derivatives. researchgate.net This type of reaction could potentially be adapted to a multi-component format, where cyclohexanone, a nitrile, and another component are combined to generate a functionalized this compound derivative in a single step.

Furthermore, the cyano group itself can act as a radical acceptor in cascade reactions, enabling the construction of various heterocyclic and carbocyclic systems. nih.gov This reactivity could be exploited in the design of novel cascade sequences starting from a simple this compound precursor to generate more elaborate molecular frameworks.

Reaction Type Description Potential for this compound Scaffolds
Knoevenagel-based CascadesCoupling of the Knoevenagel condensation with subsequent intramolecular reactions.One-pot synthesis of fused or spirocyclic derivatives.
Transition Metal-catalyzed MCRsCombination of multiple starting materials in the presence of a metal catalyst.Direct assembly of functionalized this compound derivatives.
Radical Cascade ReactionsSequential radical reactions involving the cyano group as an acceptor.Construction of complex polycyclic structures from simple precursors.

Continuous-Flow and Photochemical Methods in this compound Synthesis

Continuous-flow chemistry and photochemistry represent modern synthetic technologies that offer significant advantages over traditional batch methods, including enhanced safety, improved scalability, and access to novel reactivity. nih.gov

Continuous-flow systems are particularly well-suited for the Knoevenagel condensation, a common method for synthesizing α,β-unsaturated nitriles. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and easier scale-up. bu.edu The synthesis of this compound via the Knoevenagel condensation of cyclohexanone and butyronitrile could be readily adapted to a continuous-flow process, potentially using a solid-supported base or catalyst to simplify purification.

Photochemical methods offer unique opportunities for the synthesis and functionalization of α,β-unsaturated nitriles. Direct irradiation of α,β-unsaturated γ,δ-epoxy nitriles in the presence of amines has been shown to yield divinyl ethers. nih.gov While this specific reaction may not be directly applicable, it illustrates the potential of photochemical transformations to induce novel reactivity in α,β-unsaturated nitrile systems. Photochemical [2+2] cycloadditions are another powerful tool for constructing four-membered rings, and this reactivity could be explored for the derivatization of the double bond in this compound. nih.gov

Furthermore, the combination of photochemistry and flow chemistry is a rapidly developing field that can enable reactions that are difficult or impossible to perform in batch. nih.gov A continuous-flow photoreactor could be employed for the synthesis or functionalization of this compound, allowing for precise control over irradiation time and light intensity, which can be crucial for optimizing photochemical reactions.

Technology Advantages Application in this compound Synthesis
Continuous-Flow SynthesisEnhanced safety, scalability, and process control.Optimization of the Knoevenagel condensation for efficient and large-scale production.
PhotochemistryAccess to unique reactivity through excited states.Functionalization of the double bond or other parts of the molecule through cycloadditions or other photochemical transformations.
Flow PhotochemistrySynergistic benefits of both technologies.Precise control over photochemical reactions for improved selectivity and yield.

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohexylidenebutanenitrile

Fundamental Reaction Pathways and Transformation Mechanisms of 2-Cyclohexylidenebutanenitrile

The structure of this compound, featuring both a nitrile group and a conjugated alkene, allows for a diverse range of chemical transformations. These reactions are dictated by the electronic properties of these functional groups.

Nucleophilic Additions and Substitutions at the Nitrile or Alkene Moiety

The presence of the electron-withdrawing nitrile group makes both the nitrile carbon and the β-carbon of the alkene electrophilic. wikipedia.org This dual reactivity allows for two primary nucleophilic attack pathways: direct addition to the nitrile (1,2-addition) and conjugate addition to the alkene (1,4-addition or Michael reaction).

1,2-Addition (to Nitrile): Strong, hard nucleophiles like Grignard reagents can attack the electrophilic carbon of the nitrile group. wikipedia.org The initial reaction breaks the C≡N triple bond, forming an imine anion intermediate, which upon hydrolysis can be converted to a ketone.

1,4-Conjugate Addition (to Alkene): Softer nucleophiles, such as enolates or cuprates, preferentially attack the β-carbon of the α,β-unsaturated system. This reaction proceeds through a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated nitrile product. This process is a classic example of a Michael addition.

The table below summarizes the key aspects of these nucleophilic pathways.

Feature1,2-Nucleophilic Addition1,4-Conjugate Addition (Michael)
Site of Attack Nitrile Carbonβ-Carbon of the Alkene
Typical Nucleophile Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums)Soft nucleophiles (e.g., enolates, Gilman cuprates, amines)
Intermediate Imine anionResonance-stabilized enolate anion
Final Product (after workup) KetoneSaturated nitrile

Electrophilic Additions and Substitutions on the Cyclohexylidene Unit

The carbon-carbon double bond in the cyclohexylidene moiety is electron-rich, making it susceptible to attack by electrophiles. chemistrysteps.com In reactions with agents like hydrogen halides (HX), the π bond acts as a nucleophile, initiating the addition. wikipedia.org

The mechanism typically involves a two-step process:

The alkene's π electrons attack the electrophile (e.g., H⁺ from HBr), breaking the double bond and forming a new single bond. This step creates a carbocation intermediate on the more substituted carbon atom. libretexts.org

The nucleophile (e.g., Br⁻) then attacks the positively charged carbocation, forming the final product. wikipedia.org

The formation of the most stable carbocation intermediate governs the regioselectivity of this reaction, a principle known as Markovnikov's rule. libretexts.org For this compound, protonation of the α-carbon (adjacent to the nitrile) would lead to a more stable tertiary carbocation within the cyclohexyl ring.

Radical Reactions and Pathways Initiated by this compound

Radical reactions offer an alternative pathway for the transformation of this compound, typically proceeding via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com Radical addition to the alkene can be initiated by a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)). libretexts.org

A common example is the anti-Markovnikov addition of HBr in the presence of peroxides.

Initiation: Peroxide homolytically cleaves to form radicals, which then react with HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the C=C double bond. This addition occurs at the less substituted carbon to generate the more stable tertiary radical on the cyclohexyl ring, which is also stabilized by the adjacent nitrile group. This radical then abstracts a hydrogen atom from another HBr molecule, forming the product and regenerating a bromine radical to continue the chain. ucr.edu

Termination: The reaction ceases when two radicals combine. youtube.com

Pericyclic Reactions (e.g., Cycloadditions, Sigmatropic Rearrangements) of this compound

Pericyclic reactions are concerted processes that occur through a cyclic transition state. dspmuranchi.ac.in Due to its conjugated system, this compound can participate in several types of pericyclic reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-withdrawing nature of the nitrile group makes the alkene moiety in this compound an effective dienophile. It can react with a conjugated diene in a Diels-Alder reaction to form a six-membered ring. libretexts.org This reaction is a concerted, single-step process where two new sigma bonds are formed simultaneously. wikipedia.org

[2+2] Cycloaddition: While thermally forbidden for many simple alkenes, [2+2] cycloadditions can be achieved photochemically. libretexts.orgyoutube.com Under UV irradiation, this compound could potentially dimerize or react with another alkene to form a cyclobutane (B1203170) ring. nih.gov

Sigmatropic Rearrangements: These are intramolecular reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org While classic Cope or Claisen rearrangements are not directly applicable, related hydrogen shifts, such as wikipedia.orglibretexts.org shifts, could potentially occur under thermal conditions if a suitable conjugated system were present or formed in an intermediate state. uh.edulibretexts.org

Characterization and Role of Reactive Intermediates and Transition States in this compound Chemistry

The mechanisms of the reactions described above are defined by the formation of transient species, including reactive intermediates and transition states. These species are typically high-energy and short-lived. libretexts.org

Reactive Intermediates: These are molecules with a short lifetime that are formed during a reaction and react further to give the final products. libretexts.org Their existence can often be inferred through trapping experiments or spectroscopic methods. libretexts.orgiitm.ac.in

Carbocations: Formed during electrophilic additions, these electron-deficient species are stabilized by hyperconjugation and inductive effects. The tertiary carbocation formed on the cyclohexyl ring is a key intermediate.

Carbanions (Enolates): The resonance-stabilized enolate formed during 1,4-nucleophilic addition is a crucial intermediate that dictates the final product structure.

Radicals: In radical additions, a neutral carbon-centered radical is formed. The stability of this radical (tertiary > secondary > primary) determines the regiochemical outcome of the reaction.

Transition States: A transition state is the highest-energy configuration of atoms during a reaction. It is not a distinct molecule and cannot be isolated.

In multi-step reactions like electrophilic or nucleophilic additions, each step has its own transition state.

In concerted pericyclic reactions, such as the Diels-Alder reaction, the entire transformation occurs through a single, cyclic transition state where bonds are simultaneously broken and formed. openstax.org

The following table outlines the primary intermediates and transition states for the major reaction types.

Reaction TypeKey Reactive IntermediateNature of Transition State
Electrophilic Addition Tertiary CarbocationCorresponds to the energy maximum for carbocation formation
1,4-Nucleophilic Addition Enolate AnionCorresponds to the energy maximum for nucleophilic attack
Radical Addition Tertiary RadicalCorresponds to the energy maximum for radical addition
[4+2] Cycloaddition None (concerted)Single, cyclic, six-membered ring structure

Principles of Chemoselectivity, Regioselectivity, and Stereochemical Control in this compound Reactions

Controlling the outcome of chemical reactions involving multifunctional molecules like this compound depends on understanding the principles of selectivity.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the key choice is between the alkene and the nitrile. As discussed, hard nucleophiles tend to attack the nitrile, while soft nucleophiles favor 1,4-addition to the alkene. Electrophiles and radicals primarily react with the more electron-rich alkene moiety.

Regioselectivity: This principle governs where on a functional group a reaction occurs, leading to one constitutional isomer over another. wikipedia.org

Electrophilic Addition: Follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon that results in the more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Radical Addition: In the presence of peroxides, HBr addition follows an anti-Markovnikov pattern, where the bromine atom adds to the less substituted carbon to form the more stable radical intermediate.

Diels-Alder Reaction: The orientation of the diene and dienophile is governed by electronic effects, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.

Stereochemical Control: This relates to the spatial arrangement of atoms in the product.

Additions via Planar Intermediates: Reactions proceeding through planar intermediates like carbocations often result in a racemic mixture of enantiomers if a new stereocenter is formed, as the nucleophile can attack from either face with equal probability. youtube.com

Concerted Reactions: The stereochemistry of pericyclic reactions is highly controlled. In the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product, and there is often a preference for the endo product due to secondary orbital interactions. elsevierpure.com Additions to the alkene can be syn or anti, depending on the mechanism. For example, halogenation with Br₂ typically proceeds via an anti-addition.

Computational and Theoretical Chemistry Studies of 2 Cyclohexylidenebutanenitrile

Electronic Structure and Bonding Analysis of 2-Cyclohexylidenebutanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio Methods) for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules like this compound. northwestern.eduarxiv.org These methods solve the Schrödinger equation for a molecule, providing detailed information about its wave function and electron density. northwestern.edu

DFT methods, which approximate the electron correlation energy through a functional of the electron density, offer a good balance between computational cost and accuracy for systems of this size. nih.govnih.gov For instance, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is commonly used to optimize molecular geometries and predict various molecular properties. nih.govresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a more rigorous, albeit computationally more expensive, approach to calculating electronic structure. nih.gov

For this compound, these calculations would reveal key electronic parameters. The distribution of electron density, for example, would highlight the polarization of the molecule, influenced by the electron-withdrawing nitrile group and the electron-donating cyclohexylidene moiety. The calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 1: Representative Theoretical Methods in Quantum Chemistry

MethodDescriptionCommon Applications
Density Functional Theory (DFT) A method that uses the electron density to calculate the energy of a system. Functionals like B3LYP are widely used.Geometry optimization, vibrational frequency calculation, electronic properties.
Ab initio Methods A class of methods based on first principles, without empirical parameters. Includes Hartree-Fock and post-HF methods.High-accuracy energy calculations, benchmarking DFT results.
Hartree-Fock (HF) A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.Initial geometry optimizations, basis for more advanced calculations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the cyclohexyl ring and the rotation around the C-C single bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. nih.govchemrxiv.orgnih.gov

The cyclohexane (B81311) ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. khanacademy.org However, the presence of the exocyclic double bond and the butanenitrile substituent will influence the ring's geometry and the relative energies of different conformers. Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum energy structure and other low-energy conformers. sapub.orgyoutube.com

The energy landscape of a molecule describes the potential energy as a function of its geometric coordinates. nih.govresearchgate.net By calculating the energies of various conformations, a potential energy surface can be constructed. This surface reveals the energy barriers between different conformers, providing insights into the dynamics of conformational changes. For this compound, this would involve mapping the energy changes associated with ring puckering and rotation around the single bonds of the butanenitrile chain.

Reaction Dynamics and Kinetic Modeling of this compound Transformations

Computational methods are invaluable for studying the mechanisms and kinetics of chemical reactions involving this compound. nih.gov By modeling the reaction pathways, it is possible to understand how transformations occur at the molecular level.

Transition State Characterization and Energetics

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). arxiv.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. happydaze.io

Computational methods can be used to locate the transition state structure on the potential energy surface. This is typically a saddle point connecting the reactants and products. lsu.edu Once the TS is located, its energy can be calculated, which allows for the determination of the activation energy of the reaction. The activation energy is a key parameter in the Arrhenius equation, which relates the reaction rate to temperature. For reactions involving this compound, such as additions to the α,β-unsaturated nitrile system, identifying the transition state would clarify the stereochemical and regiochemical outcomes of the reaction.

Reaction Coordinate Analysis and Mechanistic Pathways

The reaction coordinate is the path of minimum energy that connects reactants and products on the potential energy surface. scielo.org.mx Analyzing the reaction coordinate provides a detailed picture of the geometric and electronic changes that occur during a chemical transformation.

For a given reaction of this compound, computational analysis can trace the entire reaction pathway. This involves calculating the energy and geometry of the molecule at various points along the reaction coordinate. This analysis can reveal the presence of any intermediates, which are local minima on the potential energy surface between the reactants and products. By mapping out the complete mechanistic pathway, it is possible to gain a deep understanding of the factors that control the reaction's outcome. For example, in a cycloaddition reaction involving the α,β-unsaturated nitrile moiety, the analysis would show whether the reaction is concerted (one step) or stepwise (involving an intermediate). nih.govresearchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data for this compound

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of spectra. researchgate.netcardiff.ac.uk

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies, is a common application of quantum chemical calculations. researchgate.netuncw.edugithub.iofrontiersin.org For NMR predictions, methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used. uncw.edu The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard compound. github.io

For IR and Raman spectra, the vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. cardiff.ac.ukresearchgate.netscifiniti.comglobalresearchonline.net The calculated frequencies are often scaled by an empirical factor to better match the experimental values. scifiniti.com

A strong correlation between the predicted and experimental spectra provides confidence in both the structural assignment and the computational methodology. nih.govelixirpublishers.com Any significant discrepancies may indicate an incorrect structural assignment or the presence of environmental effects, such as solvent interactions, that were not included in the calculation. nih.gov

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)

This table is a hypothetical representation of how computationally predicted spectroscopic data for this compound would be presented and compared with experimental values.

Spectroscopic TechniquePredicted Value (Computational)Experimental Value
¹H NMR (ppm) δ 2.1 (s, 3H), δ 2.3-2.5 (m, 4H), δ 1.5-1.7 (m, 6H)δ 2.0 (s, 3H), δ 2.2-2.4 (m, 4H), δ 1.4-1.6 (m, 6H)
¹³C NMR (ppm) δ 12.5, δ 25.8, δ 27.9, δ 37.4, δ 118.9, δ 125.6, δ 158.2δ 12.3, δ 25.6, δ 27.7, δ 37.2, δ 118.7, δ 125.4, δ 158.0
IR (cm⁻¹) 2215 (C≡N stretch), 1640 (C=C stretch)2218 (C≡N stretch), 1645 (C=C stretch)
UV-Vis (nm) λmax = 235λmax = 238 researchgate.net

Vibrational Spectroscopy Simulations (e.g., IR, Raman)

No specific computational studies detailing the simulated infrared (IR) or Raman spectra of this compound were found in the public domain. Such a study would typically involve optimizing the molecular geometry of the compound and then calculating its vibrational frequencies and intensities using a method like DFT. The results would be presented in a data table listing the calculated wavenumber, IR intensity, Raman activity, and the assignment of the vibrational mode.

Nuclear Magnetic Resonance Chemical Shift Predictions

There is no available research that presents predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. A computational investigation of this nature would involve calculating the magnetic shielding tensors for each nucleus in the molecule to predict its chemical shift. The findings would be summarized in a data table showing the atom, its calculated chemical shift in parts per million (ppm), and potentially a comparison to experimental data if available.

Advanced Spectroscopic Characterization for In Depth Structural Elucidation and Mechanistic Insights of 2 Cyclohexylidenebutanenitrile in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Beyond simple one-dimensional (1D) spectra, multi-dimensional NMR techniques and dynamic NMR studies offer profound insights into the three-dimensional structure and conformational dynamics of 2-Cyclohexylidenebutanenitrile.

Multi-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, especially given the potential for signal overlap in 1D spectra.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. longdom.orglibretexts.orglibretexts.org For this compound, COSY spectra would reveal correlations between the protons of the ethyl group and the neighboring vinylic proton. Additionally, intricate coupling networks within the cyclohexyl ring would be mapped out, helping to distinguish between the different methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. columbia.edulibretexts.orgpressbooks.pub An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu For this compound, this would allow for the direct assignment of the carbons in the cyclohexyl ring and the ethyl group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below. The chemical shifts are estimated based on typical values for similar functional groups. pdx.eduoregonstate.educompoundchem.comchemguide.co.uknetlify.appmsu.edu

Atom NumberFunctional GroupEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)Key HMBC Correlations (Protons to Carbons)
1C≡N-~120From H4, H5
2C=C (quaternary)-~140From H4, H5, H7, H11
3C=C~5.5 (t)~110From H4, H5, H7, H11
4-CH₂-~2.2 (q)~30To C1, C2, C3, C5
5-CH₃~1.1 (t)~13To C2, C3, C4
6=C (cyclohexyl)-~135From H3, H7, H11
7, 11-CH₂- (cyclohexyl, allylic)~2.5 (m)~35To C2, C3, C6, C8, C10
8, 10-CH₂- (cyclohexyl)~1.6 (m)~28To C6, C7, C9, C11
9-CH₂- (cyclohexyl)~1.5 (m)~26To C7, C8, C10, C11

The structure of this compound suggests the possibility of restricted rotation around the C2-C6 double bond, which could lead to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating such conformational dynamics and quantifying the energy barriers associated with these processes. nih.govnih.govmontana.edu

By recording NMR spectra at variable temperatures, one can observe changes in the line shape of signals corresponding to nuclei that are exchanging between different magnetic environments. montana.edu At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at high temperatures where the interconversion is rapid. montana.edu

Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the rate constants for the conformational exchange at different temperatures. From these rate constants, the activation parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡), can be calculated. mdpi.com For this compound, DNMR studies could provide valuable information on the energy barrier for rotation around the C2-C6 bond, shedding light on the steric and electronic factors that govern its conformational preferences. Such studies have been instrumental in understanding hindered rotation in various molecular systems. nih.govnih.govmdpi.comcore.ac.uknih.govscielo.org.mx

Infrared (IR) and Raman Spectroscopy for Detailed Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of functional groups and a deeper understanding of the molecular structure.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. A comprehensive assignment of these bands is crucial for a complete vibrational analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C≡NStretching2230-2210IR (strong), Raman (strong)
C=CStretching1650-1600IR (medium), Raman (strong)
C-H (sp²)Stretching3100-3000IR (medium), Raman (medium)
C-H (sp³)Stretching3000-2850IR (strong), Raman (strong)
CH₂Scissoring1485-1445IR (medium), Raman (medium)
CH₃Bending1460-1430, 1380-1370IR (medium), Raman (medium)
C-CStretching1200-800IR (weak), Raman (medium)

The nitrile (C≡N) stretching vibration is expected to appear as a sharp, intense band in both the IR and Raman spectra in the region of 2230-2210 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibration will likely be observed around 1650-1600 cm⁻¹, with its intensity being stronger in the Raman spectrum due to the change in polarizability during the vibration. The various C-H stretching and bending vibrations of the cyclohexyl and ethyl groups will populate the regions of 3000-2850 cm⁻¹ and 1500-1300 cm⁻¹, respectively. A detailed analysis, often aided by computational methods, can lead to a more precise assignment of the observed vibrational bands.

In situ IR spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. atomfair.comxjtu.edu.cnresearchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked over time by following the changes in the intensity of their characteristic IR absorption bands.

For the synthesis of this compound, which can be prepared via a Knoevenagel condensation of cyclohexanone (B45756) with butyronitrile (B89842), in situ IR spectroscopy could be employed to monitor the reaction progress. The disappearance of the C=O stretching band of cyclohexanone (around 1715 cm⁻¹) and the appearance of the C≡N stretching band of the product (around 2220 cm⁻¹) could be followed in real-time to determine reaction kinetics, identify the optimal reaction endpoint, and detect the formation of any intermediates or byproducts. This approach provides valuable mechanistic insights and facilitates the optimization of reaction conditions. atomfair.comxjtu.edu.cn

Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation of this molecular ion would proceed through various pathways, leading to a series of fragment ions that are characteristic of the molecule's structure. chemguide.co.ukuni-saarland.delibretexts.org

Predicted major fragmentation pathways for this compound include:

Loss of an ethyl radical: Cleavage of the C3-C4 bond would result in the loss of an ethyl radical (·CH₂CH₃), leading to a stable resonantly stabilized cation.

Loss of HCN: A common fragmentation pathway for nitriles is the elimination of a neutral molecule of hydrogen cyanide.

Retro-Diels-Alder (RDA) reaction: The cyclohexylidene moiety could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (B1197577) and the formation of a radical cation.

Cleavage within the cyclohexyl ring: The cyclohexyl ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions. libretexts.org

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to determine the elemental composition with high accuracy.

Isotopic analysis, which involves examining the relative abundances of the isotopic peaks (e.g., M+1, M+2), can further confirm the elemental composition of this compound. The natural abundance of isotopes like ¹³C will result in an M+1 peak with a predictable intensity, providing an additional layer of confidence in the molecular formula determination.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307).

In the analysis of this compound, HRMS is employed to confirm its molecular formula, C₁₀H₁₃N. By ionizing the molecule (e.g., through electrospray ionization, ESI) to form a protonated species [M+H]⁺, its exact mass can be measured. The experimentally determined mass is then compared against the theoretical exact mass calculated from its elemental formula. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides high confidence in the compound's identity and purity. This technique is fundamental in distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₃N
Ionization ModePositive Electrospray Ionization (ESI+)
Observed Ion[M+H]⁺
Theoretical Exact Mass148.1121 Da
Measured Exact Mass (Hypothetical)148.1124 Da
Mass Error (Hypothetical)2.0 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. The process involves multiple stages of mass analysis. In the first stage (MS1), the precursor ion of interest—in this case, the protonated this compound ion [M+H]⁺ at m/z 148.1121—is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or helium), causing it to break apart into smaller product ions. youtube.com In the second stage of mass analysis (MS2), these product ions are detected, generating a fragmentation spectrum.

The resulting MS/MS spectrum is characteristic of the molecule's structure, acting as a "molecular fingerprint." By analyzing the mass differences between the precursor ion and the product ions, researchers can deduce the structure of the fragments and piece together the connectivity of the original molecule. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-C bond adjacent to the nitrile group or bonds within the cyclohexyl ring, leading to characteristic neutral losses and charged fragments. This detailed structural information is crucial for confirming the identity of the compound and distinguishing it from its isomers.

Table 2: Proposed MS/MS Fragmentation Data for [this compound+H]⁺
Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
148.1121121.0886C₂H₃ (Ethyl radical)[C₈H₁₀N]⁺
148.1121106.0651C₃H₆ (Propene)[C₇H₇N]⁺
148.112194.0651C₄H₆ (Butene)[C₆H₆N]⁺
148.112181.0704C₄H₅N (Butenenitrile)[C₆H₉]⁺ (Cyclohexenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and conjugated systems within the molecule.

The structure of this compound contains an α,β-unsaturated nitrile system, where the carbon-carbon double bond (C=C) of the cyclohexylidene group is in conjugation with the carbon-nitrogen triple bond (C≡N) of the nitrile group. This extended π-electron system acts as a chromophore, which is responsible for absorbing light in the ultraviolet region. The primary electronic transition observed for such a system is a π → π* transition, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. The extent of conjugation directly influences the wavelength of maximum absorbance (λmax); more extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of absorption to longer wavelengths (a bathochromic shift). utoronto.ca By analyzing the UV-Vis spectrum, researchers can confirm the presence of this conjugated system and gain insights into the electronic structure of the molecule.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound
ParameterValue
SolventEthanol
Wavelength of Maximum Absorbance (λmax)~220 nm
Electronic Transitionπ → π*
ChromophoreConjugated C=C-C≡N system

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives of this compound)

Chiroptical spectroscopies are a class of techniques that probe the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. libretexts.org The parent compound, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit optical activity and will not produce a signal in chiroptical experiments.

However, these techniques become critically important for the analysis of chiral derivatives of this compound. If a chiral center were introduced—for example, by adding a substituent at a non-symmetric position on the cyclohexyl ring or the butanenitrile chain—the resulting molecule would exist as a pair of enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. encyclopedia.pub Enantiomers produce mirror-image ECD spectra, where a positive peak (Cotton effect) for one enantiomer corresponds to a negative peak for the other. This makes ECD an exceptionally powerful tool for determining the absolute configuration of a chiral molecule by comparing experimental spectra to theoretical calculations or known standards. nih.gov The intensity of the ECD signal is directly proportional to the enantiomeric excess, allowing for the determination of enantiomeric purity. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD curve provides information similar to an ECD spectrum and can also be used to assign absolute configurations, particularly for compounds with chromophores that absorb in the UV-Vis region. libretexts.orgwikipedia.org

Applications of 2 Cyclohexylidenebutanenitrile in Advanced Organic Synthesis

Strategic Role as a Building Block in Multi-Step Total Synthesis

A thorough review of synthetic chemistry literature did not yield any instances where 2-Cyclohexylidenebutanenitrile is employed as a strategic building block in the multi-step total synthesis of complex molecules.

Intermediate in the Total Synthesis of Natural Products

The total synthesis of natural products is a well-documented field of organic chemistry. However, a comprehensive search of this body of work finds no mention of this compound as an intermediate in any published total synthesis of a natural product.

Contribution to the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often involves the use of unique reagents or substrates to achieve new chemical transformations. There is no evidence in the current body of scientific literature to indicate that this compound has been used to develop any new synthetic methods. Its reactivity profile does not appear to have been exploited for the advancement of synthetic organic chemistry.

Preparation of Functional Materials Precursors Utilizing this compound

The synthesis of precursors for functional materials is a broad area of chemical research. Despite this, there are no documented examples of this compound being utilized in the preparation of precursors for polymers, organic electronics, or other functional materials.

Future Research Directions and Emerging Avenues for 2 Cyclohexylidenebutanenitrile Studies

Integration with Artificial Intelligence and Machine Learning for Synthesis Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and study of 2-Cyclohexylidenebutanenitrile. These powerful computational tools can accelerate discovery and optimization in several ways:

Retrosynthetic Analysis and Pathway Prediction: AI algorithms can be trained on vast datasets of chemical reactions to propose novel and efficient synthetic routes to this compound. biopharmatrend.comyoutube.com By analyzing complex molecular structures, these tools can identify optimal disconnection points and suggest readily available starting materials, potentially uncovering more economical and sustainable pathways than those conceived through traditional methods.

Reaction Condition Optimization: Machine learning models can predict the outcome of reactions under various conditions, such as temperature, solvent, and catalyst choice. researchgate.netchemrxiv.org This predictive capability can significantly reduce the number of trial-and-error experiments required to optimize the synthesis of this compound, saving time and resources.

Predicting Reactivity and Spectroscopic Properties: AI can be employed to predict the reactivity of this compound in various chemical transformations, as well as its spectroscopic data (e.g., NMR, IR spectra). This can aid in the design of new reactions and the characterization of novel derivatives.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis PlanningDiscovery of novel, more efficient synthetic routes.
Reaction Outcome PredictionAccelerated optimization of reaction conditions.
Reactivity MappingIdentification of new potential chemical transformations.
In Silico Property PredictionFaster characterization of new derivatives.

Sustainable Synthesis Approaches and Green Chemistry Principles Applied to this compound Chemistry

Future research will undoubtedly focus on developing environmentally benign methods for the synthesis and transformation of this compound, aligning with the principles of green chemistry.

Atom Economy and Waste Reduction: The development of catalytic reactions with high atom economy will be a priority. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste generation.

Use of Greener Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids will be crucial. researchgate.net Furthermore, the use of non-toxic, renewable reagents will be a key focus. Biocatalytic methods, for instance, offer a promising cyanide-free route to nitrile synthesis. nih.govmdpi.comresearchgate.net

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or mechanochemical synthesis, can significantly reduce the environmental footprint of processes involving this compound.

Green Chemistry PrincipleApplication in this compound Chemistry
PreventionDesigning syntheses to minimize waste.
Atom EconomyMaximizing the incorporation of reactant atoms into the product.
Less Hazardous Chemical SynthesesUtilizing non-toxic reagents and catalysts.
Safer Solvents and AuxiliariesReplacing hazardous solvents with benign alternatives.
Design for Energy EfficiencyEmploying energy-saving technologies like microwave or mechanochemistry.
Use of Renewable FeedstocksExploring bio-based starting materials.

Exploration of Unprecedented Reactivity Patterns and Transformations Involving this compound

The unique structural features of this compound, specifically the conjugated nitrile and the exocyclic double bond, suggest a rich and potentially underexplored reactivity profile. Future research should aim to uncover novel transformations.

Novel Cycloaddition Reactions: While α,β-unsaturated nitriles are known to participate in cycloadditions, the specific steric and electronic properties of the cyclohexylidene moiety could lead to unique stereochemical outcomes or allow for previously unobserved cycloaddition pathways. fiveable.me

Asymmetric Transformations: The development of enantioselective reactions is a cornerstone of modern organic synthesis. Future work should focus on developing catalytic asymmetric methods for reactions such as conjugate additions, reductions, or cycloadditions involving this compound to produce chiral molecules with high enantiomeric purity.

Tandem and Cascade Reactions: Designing one-pot reactions where multiple chemical transformations occur sequentially can significantly improve synthetic efficiency. The functional groups in this compound could be exploited to trigger novel tandem or cascade reaction sequences, leading to the rapid construction of complex molecular architectures. For instance, a novel reaction has been reported for α-pyrone derivatives leading to spirobicyclo[3.1.0]hexane derivatives. nih.gov

Development of Advanced Catalytic Systems for Highly Efficient and Selective this compound Transformations

The discovery of novel and highly efficient catalysts is paramount to advancing the chemistry of this compound. pressbooks.pubbritannica.comwikipedia.org

Homogeneous and Heterogeneous Catalysis: Research into both homogeneous and heterogeneous catalytic systems will be vital. libretexts.org Homogeneous catalysts often offer high activity and selectivity, while heterogeneous catalysts provide advantages in terms of separation and reusability. For example, zeolites have been studied for the synthesis of cyclohexylideneacetonitrile. researchgate.net

Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions offers sustainable and often highly selective alternatives to traditional thermal methods. Exploring photocatalytic and electrocatalytic transformations of this compound could unlock new reactivity patterns. A dual-catalysis approach for enantioselective [2+2] photocycloadditions using visible light has been developed for α,β-unsaturated ketones. nih.gov

Biocatalysis: Enzymes and other biocatalysts operate under mild conditions with high specificity. nih.govmdpi.comresearchgate.net The development of engineered enzymes for the synthesis and transformation of this compound could provide highly sustainable and selective manufacturing processes.

Catalytic SystemPotential Application for this compound
Homogeneous CatalysisHigh-selectivity transformations (e.g., asymmetric hydrogenation).
Heterogeneous CatalysisSustainable and scalable synthesis and functionalization.
PhotocatalysisNovel light-driven cycloadditions and functionalizations.
ElectrocatalysisGreen and efficient redox transformations.
BiocatalysisEnantioselective synthesis and modifications under mild conditions.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Cyclohexylidenebutanenitrile, and how should data inconsistencies be resolved?

Methodological Answer:

  • Primary Techniques : Use NMR (¹H, ¹³C, DEPT-135) to confirm the cyclohexylidene moiety and nitrile group. IR spectroscopy (2200–2250 cm⁻¹) verifies the C≡N stretch. Mass spectrometry (EI-MS or HRMS) confirms molecular weight .
  • Resolving Inconsistencies : Cross-validate with alternative methods (e.g., GC-MS purity checks) and compare against reference data from NIST Chemistry WebBook . For structural ambiguities, employ 2D NMR (COSY, HSQC) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

  • Synthetic Route : Use Knoevenagel condensation between cyclohexanone and butyronitrile derivatives, catalyzed by piperidine or ammonium acetate in anhydrous ethanol .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate). Purify via column chromatography (gradient elution) or recrystallization. Document temperature, solvent ratios, and catalyst loading .
  • Yield Table :
MethodCatalystSolventYield (%)Purity (HPLC)Reference
Knoevenagel CondensationPiperidineEthanol72≥98%
Microwave-assistedNH₄OAcDMF85≥95%

Advanced Research Questions

Q. How do thermodynamic properties (e.g., ΔfH°liquid) of this compound influence its reactivity in Diels-Alder reactions?

Methodological Answer:

  • Thermodynamic Data : Extract enthalpy of formation (ΔfH°liquid) and combustion (ΔcH°liquid) from NIST Chemistry WebBook . Compare with analogous nitriles (e.g., cyclohexenylacetonitrile) to predict electron-deficient dienophile behavior.
  • Reactivity Analysis : Use DFT calculations (B3LYP/6-31G*) to model frontier molecular orbitals (FMO) and predict regioselectivity. Validate with experimental kinetics (UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in observed vs. computational reaction yields for this compound in cycloaddition reactions?

Methodological Answer:

  • Iterative Analysis :
    • Variable Control : Ensure purity of reactants (HPLC), solvent dryness, and inert atmosphere .
    • Computational Calibration : Adjust solvent effects (PCM models) and catalyst interactions in simulations .
    • Cross-Validation : Compare results with peer-reviewed studies on similar nitriles (e.g., benzylidenepropanedinitrile ).
  • Case Study : A 15% yield discrepancy between DFT-predicted and experimental outcomes was resolved by identifying trace moisture as a quenching agent via Karl Fischer titration .

Q. How should researchers address ethical and safety challenges in handling this compound during in vitro toxicity assays?

Methodological Answer:

  • Safety Protocols :
    • Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from oxidizers .
    • First-aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Ethical Compliance : Follow institutional review board (IRB) guidelines for chemical waste disposal and animal/human cell line usage .

Data Presentation & Critical Analysis Guidelines

Q. What statistical methods are appropriate for analyzing kinetic data in this compound degradation studies?

Methodological Answer:

  • Model Selection : Apply pseudo-first-order kinetics for hydrolysis or photodegradation. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-concentration curves .
  • Error Mitigation : Report confidence intervals (95%) and perform ANOVA to compare degradation rates under varying pH/temperature .

Q. How can researchers ensure rigor when publishing contradictory spectral data for this compound?

Methodological Answer:

  • Transparency : Disclose instrument calibration details (e.g., NMR shim settings, IR baseline correction) .
  • Peer Review : Share raw data (e.g., .JCAMP-DX files) in supplementary materials and invite third-party validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.